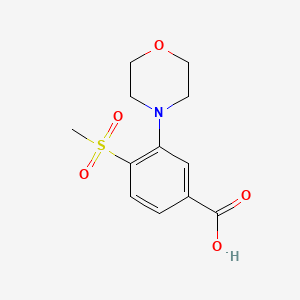
4-(Methylsulfonyl)-3-morpholinobenzoic Acid
Übersicht
Beschreibung
4-(Methylsulfonyl)phenylacetic Acid is an intermediate used to prepare heterocyclic diaryl compounds as selective COX-2 inhibitors. It is also used to synthesize hydroxyfuranones as antioxidants and antiinflammatory agents . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals agrochemicals, and dyestuff fields .
Synthesis Analysis
A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized. These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .Molecular Structure Analysis
The molecular formula of 4-(Methylsulfonyl)phenylboronic acid is C7H9BO5S. The average mass is 216.019 Da and the monoisotopic mass is 216.026367 Da . The molecular formula of 4-METHANSULFONYLPHENYLBORONIC ACID is C7H9BO4S. The average mass is 200.020 Da and the monoisotopic mass is 200.031464 Da .Chemical Reactions Analysis
4-(Methanesulfonyl)phenylboronic acid may be used as a reagent for sequential Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
The density of 4-(Methylsulfonyl)phenylboronic acid is 1.4±0.1 g/cm3. The boiling point is 433.3±51.0 °C at 760 mmHg. The vapor pressure is 0.0±1.1 mmHg at 25°C. The enthalpy of vaporization is 72.6±3.0 kJ/mol. The flash point is 215.8±30.4 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Modulating Activity
4-(Phenylsulfonyl) morpholine, a related compound, has demonstrated antimicrobial and modulating activity against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This suggests potential applications of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid in the field of antimicrobial research (Oliveira et al., 2015).
Synthesis and Chemical Modification
The compound's derivatives have been used in the synthesis and chemical modification of various organic compounds. For instance, its application in methylsulfenylation of pyrroles and indoles indicates its potential in organic chemistry and drug design (Gilow et al., 1991).
Chemical Reactions and Derivatives
Research on the preparation of 4-Hydroxycinnoline derivatives with 3-methylsulfonyl or phenylsulfonyl groups showcases the versatility of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid in creating diverse chemical structures (Albrecht, 1978).
Conversion to Sulfonic Acid Derivatives
The compound plays a role in the conversion of sulfinic acid to sulfonic acid derivatives. This process is significant in chemical synthesis and industrial applications, such as the production of surfactants and detergents (Furukawa et al., 1981).
Swern Oxidation and Sulfoxide Synthesis
4-(Methylsulfonyl)-3-morpholinobenzoic Acid is utilized in Swern oxidation, a chemical reaction important in organic synthesis. Its role in the preparation of new types of sulfoxides is crucial for the synthesis of aldehydes or ketones (Ye et al., 2016).
Sulfur-Transfer Agents
Its derivatives are used in the preparation of sulfur-transfer agents, which have applications in pharmaceuticals and chemical synthesis (Klose et al., 1997).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methylsulfonyl-3-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-19(16,17)11-3-2-9(12(14)15)8-10(11)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBOPGFDGBEMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)-3-morpholinobenzoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Octahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3089609.png)

![Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B3089622.png)





![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)
![2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B3089694.png)
